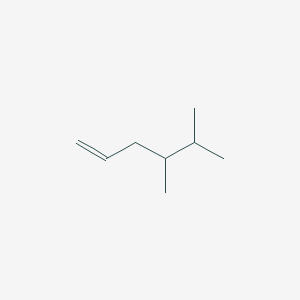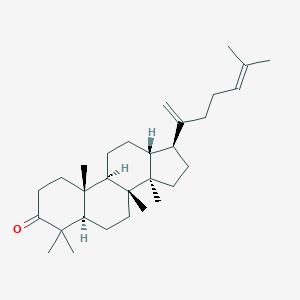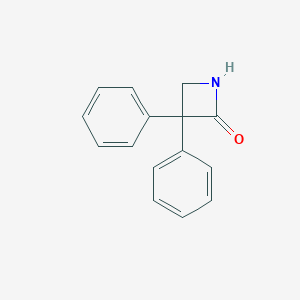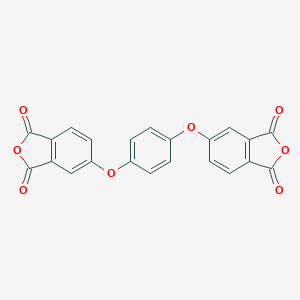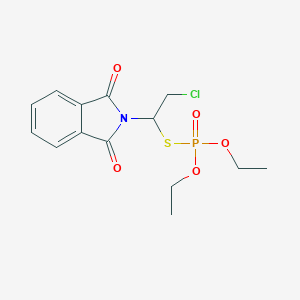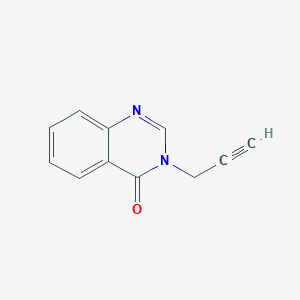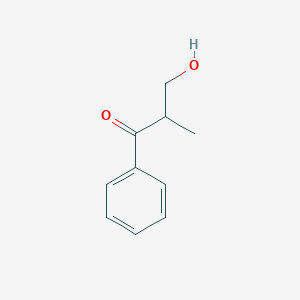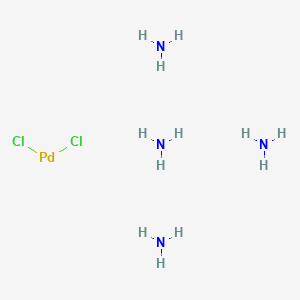
Tetraamminepalladium(II) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraamminepalladium(II) dichloride, commonly known as Pd(NH3)4Cl2, is a chemical compound that has been widely used in scientific research. This compound is a coordination complex of palladium, which is a transition metal that has unique chemical and physical properties. Tetraamminepalladium(II) dichloride is a yellow crystalline substance that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
Tetraamminepalladium(II) dichloride has been extensively used in scientific research due to its unique chemical and physical properties. It has been used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and reduction reactions. It has also been used as a precursor for the synthesis of other palladium complexes and nanoparticles.
Mecanismo De Acción
The mechanism of action of tetraamminepalladium(II) dichloride is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and DNA, leading to changes in their structure and function. This interaction may result in the activation or inhibition of various biochemical pathways, leading to different physiological effects.
Efectos Bioquímicos Y Fisiológicos
Tetraamminepalladium(II) dichloride has been shown to have various biochemical and physiological effects. It has been reported to have antitumor and antiviral activities, as well as anti-inflammatory and antioxidant properties. It has also been shown to modulate the immune response and regulate cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetraamminepalladium(II) dichloride has several advantages for lab experiments. It is a stable and well-characterized compound that is readily available. It is also relatively inexpensive compared to other palladium compounds. However, it has some limitations, such as its toxicity and the need for careful handling and disposal. It also has limited solubility in non-polar solvents, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of tetraamminepalladium(II) dichloride in scientific research. One direction is the development of new palladium complexes and nanoparticles with enhanced properties for catalysis and biomedical applications. Another direction is the investigation of the compound's mechanism of action and its potential use in the treatment of various diseases. Finally, the development of new methods for the synthesis and purification of tetraamminepalladium(II) dichloride may lead to improved yields and purity, making it more accessible for research and commercial applications.
Conclusion:
In conclusion, tetraamminepalladium(II) dichloride is a unique compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for catalysis and biomedical applications.
Métodos De Síntesis
Tetraamminepalladium(II) dichloride can be synthesized by reacting palladium(II) chloride with ammonia in an aqueous solution. The reaction is carried out under controlled conditions of temperature and pressure to obtain the pure crystalline compound. The synthesis of tetraamminepalladium(II) dichloride is a well-established method that has been used for many years.
Propiedades
Número CAS |
15974-14-8 |
|---|---|
Nombre del producto |
Tetraamminepalladium(II) dichloride |
Fórmula molecular |
Cl2H12N4Pd |
Peso molecular |
245.4 g/mol |
Nombre IUPAC |
azane;dichloropalladium |
InChI |
InChI=1S/2ClH.4H3N.Pd/h2*1H;4*1H3;/q;;;;;;+2/p-2 |
Clave InChI |
AQBOUNVXZQRXNP-UHFFFAOYSA-L |
SMILES |
N.N.N.N.Cl[Pd]Cl |
SMILES canónico |
N.N.N.N.[Cl-].[Cl-].[Pd+2] |
Números CAS relacionados |
13601-08-6 (dinitrate) 13815-17-3 (dichloride) 61495-96-3 (diacetate) 68413-68-3 (dihydroxide) |
Sinónimos |
dichlorotetramine palladium(II) dichlorotetramine palladium(II) diacetate dichlorotetramine palladium(II) dichloride dichlorotetramine palladium(II) dihydroxide dichlorotetramine palladium(II) dinitrate tetraamine palladium tetramine dichloropalladium(II) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1]Pyrindin-4-ol, 1-methyloctahydro-](/img/structure/B99444.png)
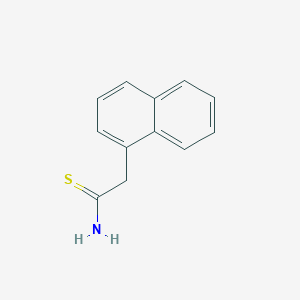
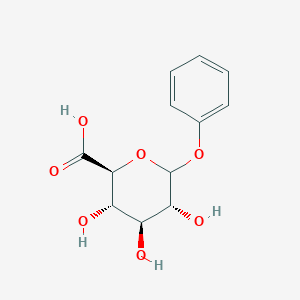
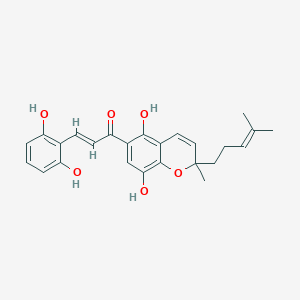
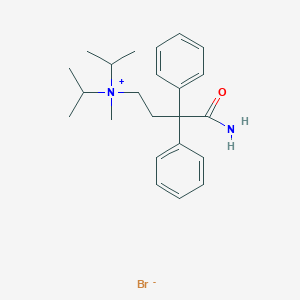
![Tricyclo[4.2.0.0(2,4)]octan-5-one](/img/structure/B99455.png)
